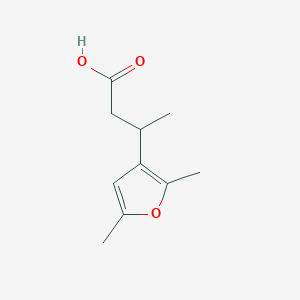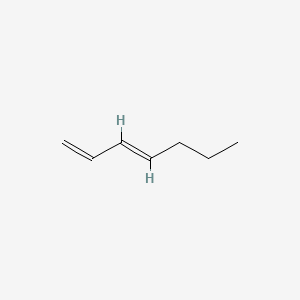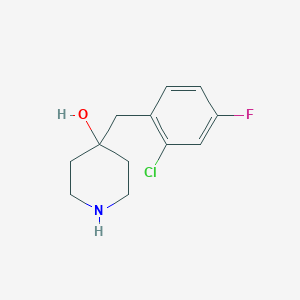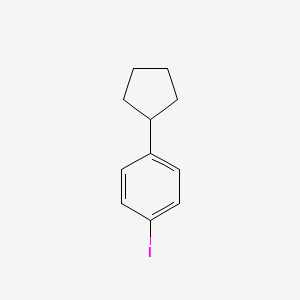
1-Cyclopentyl-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-iodobenzene is an organic compound with the molecular formula C11H13I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclopentyl group at the meta position
Métodos De Preparación
1-Cyclopentyl-4-iodobenzene can be synthesized through several methods, with one of the most common being the iodination of 1-cyclopentylbenzene. This process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to achieve the desired substitution on the benzene ring .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cyclopentylbenzene is reacted with an aryl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Análisis De Reacciones Químicas
1-Cyclopentyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-cyclopentyl-4-aminobenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-4-iodobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-4-iodobenzene involves its interaction with molecular targets through its iodine and cyclopentyl substituents. The iodine atom can participate in halogen bonding, while the cyclopentyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various pathways and processes within cells .
Comparación Con Compuestos Similares
1-Cyclopentyl-4-iodobenzene can be compared with other similar compounds, such as:
Iodobenzene: Consists of a benzene ring with a single iodine atom.
1-Cyclopentyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, making this compound less suitable for certain types of reactions.
1-Cyclopentyl-4-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine, further reducing its reactivity in substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C11H13I |
|---|---|
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
1-cyclopentyl-4-iodobenzene |
InChI |
InChI=1S/C11H13I/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
Clave InChI |
YVHVJKIPYIYQST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


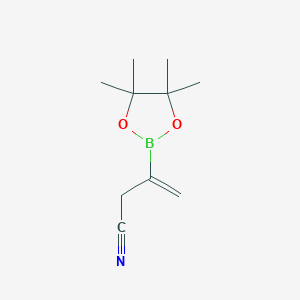
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
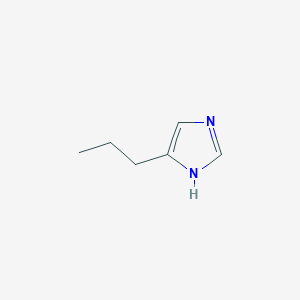
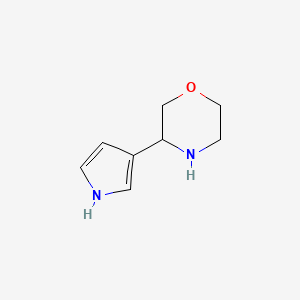
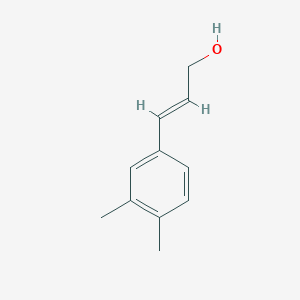
![2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B15322649.png)
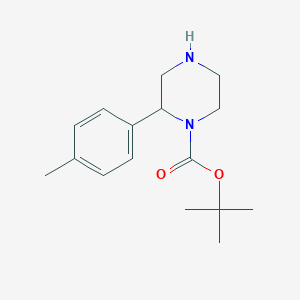
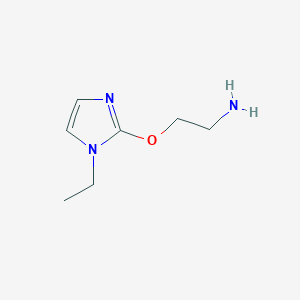
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
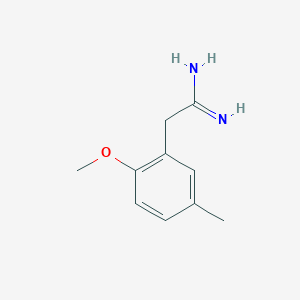
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
